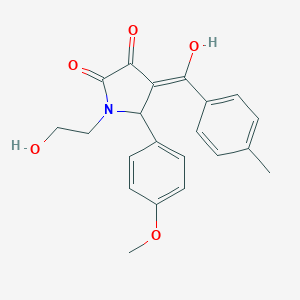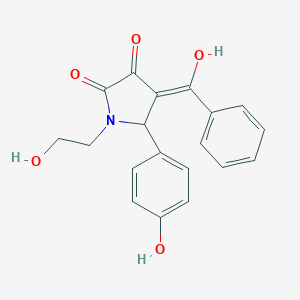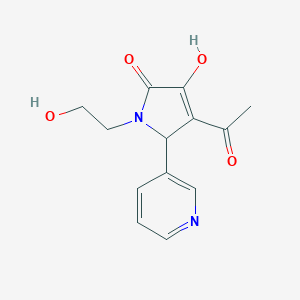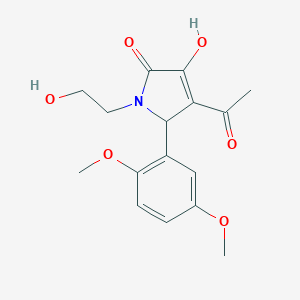![molecular formula C21H24N2O3 B247160 N-[1-(4-isopropoxybenzyl)-7-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl]acetamide](/img/structure/B247160.png)
N-[1-(4-isopropoxybenzyl)-7-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(4-isopropoxybenzyl)-7-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl]acetamide, commonly known as 4-isopropoxybenzyl-acetamide (4-IBA), is a synthetic compound with a molecular formula of C21H24N2O3. It belongs to the family of indole derivatives and is widely used in scientific research for its diverse applications.
Mecanismo De Acción
The mechanism of action of N-[1-(4-isopropoxybenzyl)-7-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl]acetamide involves the activation of auxin signaling pathways in plants. It binds to the auxin receptors and promotes the expression of auxin-responsive genes, leading to the regulation of various physiological processes such as cell division, elongation, and differentiation.
Biochemical and Physiological Effects:
N-[1-(4-isopropoxybenzyl)-7-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl]acetamide has been shown to have various biochemical and physiological effects on plants. It promotes root development, increases the number and length of lateral roots, and enhances the uptake of nutrients from the soil. It also increases the chlorophyll content, photosynthetic rate, and biomass production of plants, leading to improved crop yields.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[1-(4-isopropoxybenzyl)-7-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl]acetamide in lab experiments is its high efficacy and specificity in promoting plant growth and development. It is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one of the limitations of using N-[1-(4-isopropoxybenzyl)-7-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl]acetamide is its potential toxicity at high concentrations, which can lead to adverse effects on plant growth and development.
Direcciones Futuras
There are several future directions for the use of N-[1-(4-isopropoxybenzyl)-7-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl]acetamide in scientific research. One of the areas of interest is the development of novel formulations and delivery systems for N-[1-(4-isopropoxybenzyl)-7-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl]acetamide, which can enhance its efficacy and reduce its toxicity. Another area of research is the identification of new targets and pathways for N-[1-(4-isopropoxybenzyl)-7-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl]acetamide, which can broaden its applications in plant growth and development. Additionally, there is a need for more studies on the long-term effects of N-[1-(4-isopropoxybenzyl)-7-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl]acetamide on plant growth and development, as well as its potential impact on the environment.
In conclusion, 4-isopropoxybenzyl-acetamide (N-[1-(4-isopropoxybenzyl)-7-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl]acetamide) is a synthetic compound with diverse applications in scientific research. Its mechanism of action involves the activation of auxin signaling pathways in plants, leading to various biochemical and physiological effects. While it has several advantages for lab experiments, there are also limitations and potential risks associated with its use. Further research is needed to explore its full potential and ensure its safe and effective use in scientific research.
Métodos De Síntesis
The synthesis of N-[1-(4-isopropoxybenzyl)-7-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl]acetamide involves the reaction between 4-isopropoxybenzaldehyde and methyl-2-oxo-2,3-dihydro-1H-indole-3-carboxylate in the presence of a base and a catalyst. The reaction results in the formation of N-[1-(4-isopropoxybenzyl)-7-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl]acetamide as the final product, which can be purified using various techniques such as column chromatography, recrystallization, and distillation.
Aplicaciones Científicas De Investigación
N-[1-(4-isopropoxybenzyl)-7-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl]acetamide has been extensively used in scientific research for its diverse applications. It has been used as a growth regulator for various plant species, including rice, maize, and soybean. It has also been used as a rooting hormone for plant cuttings, and as a stress reliever for plants under adverse environmental conditions.
Propiedades
Fórmula molecular |
C21H24N2O3 |
|---|---|
Peso molecular |
352.4 g/mol |
Nombre IUPAC |
N-[7-methyl-2-oxo-1-[(4-propan-2-yloxyphenyl)methyl]-3H-indol-3-yl]acetamide |
InChI |
InChI=1S/C21H24N2O3/c1-13(2)26-17-10-8-16(9-11-17)12-23-20-14(3)6-5-7-18(20)19(21(23)25)22-15(4)24/h5-11,13,19H,12H2,1-4H3,(H,22,24) |
Clave InChI |
RECVFHJWORESAP-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC2=C1N(C(=O)C2NC(=O)C)CC3=CC=C(C=C3)OC(C)C |
SMILES canónico |
CC1=C2C(=CC=C1)C(C(=O)N2CC3=CC=C(C=C3)OC(C)C)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![methyl 4-[3-benzoyl-4-hydroxy-1-(2-hydroxyethyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate](/img/structure/B247082.png)




![ethyl 4-(4-(3-hydroxyphenyl)-6-oxo-3-(2-thienyl)-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247091.png)
![ethyl 4-(6-oxo-4-pyridin-3-yl-3-thien-2-yl-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247092.png)
![ethyl 4-(6-oxo-3,4-di(2-thienyl)-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247094.png)
![ethyl 4-(3-(2-furyl)-4-(4-hydroxyphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247098.png)
![ethyl 4-(4-(4-ethoxyphenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247100.png)
![ethyl 4-(4-(3-ethoxy-4-hydroxyphenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247101.png)
![ethyl 4-(3-(2-furyl)-4-(4-hydroxy-3-methoxyphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247102.png)